Superior IDO1 Cellular Potency Compared to Epacadostat and Navoximod
7-Chloro-3-(3-methylanilino)indol-2-one demonstrates an IDO1 IC50 of 3 nM in recombinant IFN-γ induced human HeLa cells, representing a 3.3-fold improvement over epacadostat (IC50 10 nM) and a 12.7-fold improvement over navoximod (IC50 38 nM) in comparable cell-based assays [1][2].
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): 10 nM; Navoximod (GDC-0919): 38 nM |
| Quantified Difference | 3.3-fold lower IC50 than epacadostat; 12.7-fold lower than navoximod |
| Conditions | Recombinant IFN-γ induced human HeLa cells; fluorescence microplate reader assay measuring kynurenine formation |
Why This Matters
Lower IC50 values translate to reduced compound usage in cellular assays, lowering per-experiment costs and enabling lower working concentrations that minimize off-target effects.
- [1] BindingDB. BDBM50550037 (CHEMBL4755937): IC50 3 nM against IDO1 in IFN-γ induced HeLa cells. View Source
- [2] Epacadostat (INCB024360): IC50 10 nM against human IDO1 in cell-based assays. (Source: MedChemExpress). View Source
